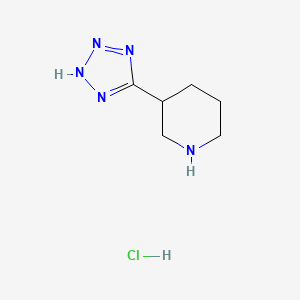
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the coumarin ring . The thiadiazole moiety is then introduced through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and an aromatic aldehyde . The final step involves the methoxylation of the coumarin ring to obtain the desired compound .
Analyse Chemischer Reaktionen
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can be compared with other coumarin derivatives and thiadiazole-containing compounds. Similar compounds include:
7-Methoxy-8-(3-methylbut-2-enoyl)chromen-2-one: Another coumarin derivative with different substituents on the chromen-2-one ring.
4,7,8-Trimethoxy-3,5-dimethyl-chromen-2-one: A coumarin derivative with multiple methoxy groups and methyl substituents.
Indole derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities with coumarin derivatives.
The uniqueness of this compound lies in its specific combination of the coumarin and thiadiazole moieties, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
8-methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-6-8-13(9-7-11)20-19-22-21-17(26-19)14-10-12-4-3-5-15(24-2)16(12)25-18(14)23/h3-10H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVOTNNFJSIWAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-bromo-2-chloro-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2362564.png)

![N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]but-2-ynamide](/img/structure/B2362567.png)



![3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2362574.png)

